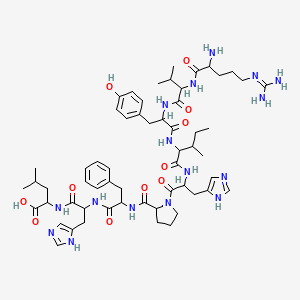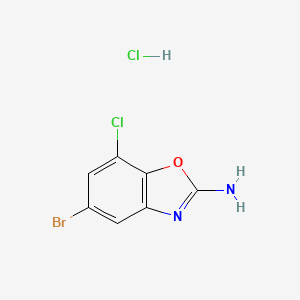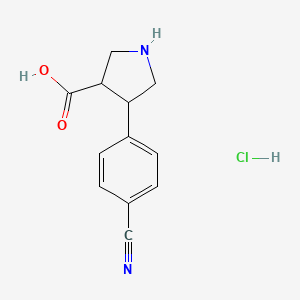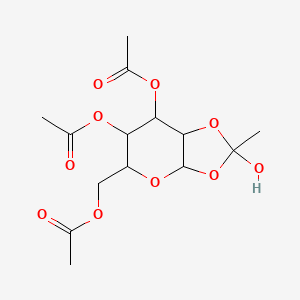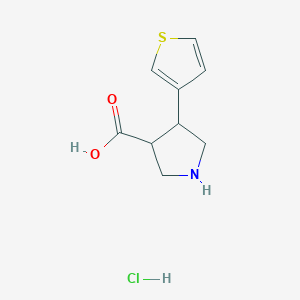
(2S,3S)-(Fmoc-amino)-3-(Boc-amino)butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-(Fmoc-amino)-3-(Boc-amino)butyric acid is a compound that features both Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds. The compound is of particular interest in organic chemistry and biochemistry due to its dual protection, which allows for selective deprotection and subsequent reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-(Fmoc-amino)-3-(Boc-amino)butyric acid typically involves the protection of the amino groups on butyric acid. The process begins with the introduction of the Boc group to protect the amino group, followed by the introduction of the Fmoc group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for continuous production, reducing the reaction time and improving the overall yield.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-(Fmoc-amino)-3-(Boc-amino)butyric acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.
Substitution Reactions: Introduction of different functional groups in place of the protecting groups.
Common Reagents and Conditions
Substitution: Various nucleophiles can be introduced to the compound under basic or acidic conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and substituted derivatives, which can be further used in peptide synthesis and other organic transformations.
Scientific Research Applications
(2S,3S)-(Fmoc-amino)-3-(Boc-amino)butyric acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins by providing a protected amino acid building block.
Biology: Facilitates the study of protein structure and function by allowing for the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of (2S,3S)-(Fmoc-amino)-3-(Boc-amino)butyric acid primarily involves its role as a protected amino acid. The Fmoc and Boc groups protect the amino groups during peptide synthesis, preventing unwanted side reactions. Upon selective deprotection, the amino groups are available for peptide bond formation, allowing for the controlled synthesis of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-(Fmoc-amino)-3-(Boc-amino)propionic acid
- (2S,3S)-(Fmoc-amino)-3-(Boc-amino)valeric acid
Uniqueness
(2S,3S)-(Fmoc-amino)-3-(Boc-amino)butyric acid is unique due to its specific chain length and the presence of both Fmoc and Boc protecting groups. This dual protection allows for greater flexibility in synthetic applications, enabling selective deprotection and subsequent functionalization .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-14(25-23(30)32-24(2,3)4)20(21(27)28)26-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,30)(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETIWIXNTKKVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B15128964.png)
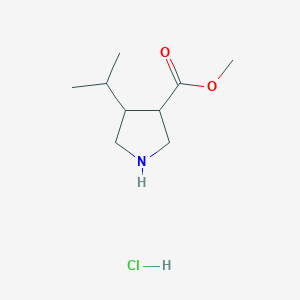
![5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15128971.png)
![Dimethyl 16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B15128972.png)
![4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one](/img/structure/B15128974.png)

